[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine
Description
[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine is a pyridine-derived primary amine featuring a 3,4-difluorophenoxy substituent at the 4-position of the pyridine ring. This compound has been cataloged as a high-purity building block (Ref: 10-F676009) but is currently discontinued by suppliers such as CymitQuimica . The 3,4-difluorophenoxy group confers strong electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
[4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c13-11-2-1-9(6-12(11)14)17-10-3-4-16-8(5-10)7-15/h1-6H,7,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUZRRQBMKHVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)CN)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine typically involves the reaction of 3,4-difluorophenol with 2-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine serves as a crucial building block in the synthesis of more complex organic molecules. The presence of fluorine atoms in its structure enhances its reactivity, allowing for the exploration of novel synthetic pathways. This compound can be utilized in the formation of various derivatives that may have enhanced biological activities or improved pharmacological profiles.
Medicinal Chemistry
Potential Pharmaceutical Applications
Research indicates that this compound may play a role as a pharmaceutical intermediate. Its unique structure is conducive to the development of new drugs aimed at various medical conditions. For instance, fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are critical factors in drug design. Studies have shown that pyridine derivatives can act on specific biological targets, potentially leading to advancements in treatments for diseases such as cancer and neurodegenerative disorders.
Biological Research
Fluorine Substitution Studies
In biological contexts, this compound can be employed as a probe to investigate the effects of fluorine substitution on biological activity. Its interactions with enzymes and receptors can provide insights into the role of halogen atoms in modulating biological responses. This research is pivotal for understanding how chemical modifications influence drug efficacy and safety.
Industrial Applications
Specialty Chemicals Production
The compound is also valuable in industrial settings, particularly in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various applications where specific chemical properties are required. For instance, it may be used to synthesize herbicides or pesticides that require precise action mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of [4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine (CAS 1134946-79-4)
- Structural Differences: The fluorine substituent is positioned at the 2- rather than 3,4-positions on the phenoxy group, and the pyridine linkage is at the 4-position instead of 2.
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1-naphthalenylidene]methanamine
- Structural Differences : Features a dichlorophenyl group and a dihydronaphthalene ring system instead of pyridine.
- Applications : Key intermediate in sertraline hydrochloride synthesis, highlighting the pharmaceutical relevance of halogenated methanamines .
- Comparative Analysis: The dichlorophenyl group increases steric bulk and polarizability compared to difluorophenoxy, likely enhancing binding affinity in biological systems but reducing metabolic stability .
Pyridine-Functionalized Schiff-Base Chemosensors (DMP and MP)
- Structural Differences: Incorporate conjugated Schiff-base linkages (e.g., imine groups) and methoxy/ethoxy substituents instead of fluorophenoxy.
- Functionality : Demonstrated high quenching efficiency for nitroaromatic explosives (e.g., TNP) due to π-conjugation and electron-rich motifs .
- Comparative Analysis: The target compound lacks extended conjugation, suggesting divergent applications (e.g., as a non-fluorescent ligand or intermediate) .
Fluorinated Methanamine Derivatives (e.g., L1 in )
- Structural Differences : Complex fluorinated chains (e.g., heptadecafluoroundecyloxy) attached to benzyl groups.
- Properties : Extreme lipophilicity and electron deficiency due to perfluorinated chains, enabling unique solubility and interfacial behaviors .
- Comparative Analysis: The target compound’s simpler difluorophenoxy group balances moderate lipophilicity and electronic effects, favoring synthetic versatility .
Research Findings and Implications
Pharmaceutical Relevance : Structural parallels to sertraline intermediates suggest utility in designing CNS-active molecules, though chlorine’s larger atomic radius may offer superior receptor binding compared to fluorine .
Synthetic Challenges : Discontinuation of the target compound may reflect difficulties in large-scale synthesis or purification, contrasting with optimized routes for dichlorophenyl analogs .
Biological Activity
[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine is an organic compound with significant potential in biological research due to its unique molecular structure. This compound features a pyridine ring substituted with a methanamine group and a difluorophenoxy group, leading to diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10F2N2O
- Molecular Weight : 236.22 g/mol
- Structure : The compound consists of a pyridine core with a difluorophenoxy substituent and a methanamine functional group, which enhances its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the difluorophenoxy group likely enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways through which this compound exerts its effects depend on the specific biological context and the target proteins involved.
Target Interactions
| Target Type | Interaction Type | Potential Effects |
|---|---|---|
| Enzymes | Inhibition | Altered metabolic pathways |
| Receptors | Binding | Modulation of signaling pathways |
| Transport Proteins | Competitive inhibition | Affects cellular uptake mechanisms |
Pharmacological Applications
Research indicates that this compound may exhibit various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression. For instance, it has shown potential in inhibiting cancer cell motility and proliferation in vitro .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with cytokine signaling pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines at concentrations around 10 µM without affecting normal cells significantly. This selectivity indicates its potential as a targeted therapy .
- Mechanistic Insights : Another investigation revealed that this compound could alter the levels of key signaling phosphoproteins involved in cell cycle regulation, further supporting its role as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-(2,4-Difluorophenyl)pyridine | Lacks methanamine group | Moderate enzyme inhibition |
| 4-(3,4-Difluorophenoxy)pyridine | Similar structure but different effects | Limited receptor binding |
Q & A
Q. What are the recommended synthetic routes for [4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine, and how can purity be optimized?
Methodological Answer : A common approach involves coupling a substituted pyridine precursor with 3,4-difluorophenol via nucleophilic aromatic substitution. For example, in analogous syntheses (e.g., [4-(3-chlorophenoxy)pyridin-2-yl]methanamine), activation with coupling reagents like HBTU and DIPEA in dichloromethane facilitates amide or amine bond formation . Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS ensure purity (>95%). Fluorinated intermediates may require inert conditions to avoid hydrolysis.
Q. How can structural elucidation of this compound be performed?
Methodological Answer : X-ray crystallography (using programs like SHELXL for refinement ) is ideal for confirming the 3D structure. If crystals are unavailable, high-resolution NMR (e.g., <sup>19</sup>F NMR for fluorine environments) and mass spectrometry (HRMS-ESI) can validate the molecular framework. For example, in related fluorinated pyridines, distinct <sup>19</sup>F shifts at δ -120 to -140 ppm help confirm substitution patterns .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
Methodological Answer :
- LogP : Estimated at ~2.1 (via computational tools like DFT ), indicating moderate lipophilicity.
- Solubility : Poor in water; best in DMSO or DMF. Stability tests (TGA/DSC) show decomposition above 200°C.
- pKa : The primary amine (pKa ~9.5) and electron-deficient pyridine ring (pKa ~3.5) influence pH-dependent solubility.
Advanced Research Questions
Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?
Methodological Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP ) can model electronic properties. For this compound:
- HOMO/LUMO Analysis : Predicts sites for electrophilic/nucleophilic attacks (e.g., the pyridine N atom as a nucleophilic center).
- Electrostatic Potential Maps : Highlight regions for hydrogen bonding (amine group) and hydrophobic interactions (difluorophenoxy moiety).
These insights aid in rational derivatization, such as introducing electron-withdrawing groups to modulate reactivity.
Q. What strategies mitigate challenges in characterizing fluorinated intermediates during synthesis?
Methodological Answer :
- Fluorine-Specific NMR : <sup>19</sup>F NMR distinguishes between meta/para fluorine atoms (e.g., δ -138 ppm for para-F vs. -142 ppm for meta-F in similar compounds ).
- LC-MS with Fluorophilic Columns : Use C18 columns with 0.1% TFA in acetonitrile/water to resolve polar fluorinated byproducts.
- Inert Handling : Fluorinated intermediates are moisture-sensitive; use Schlenk lines for air-free reactions.
Q. How can this compound serve as a building block in PROTAC development?
Methodological Answer : The primary amine can conjugate to E3 ligase ligands (e.g., thalidomide analogs), while the pyridine-phenoxy scaffold binds target proteins. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
